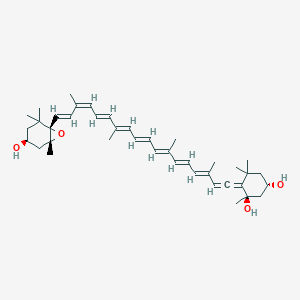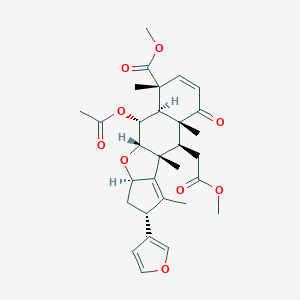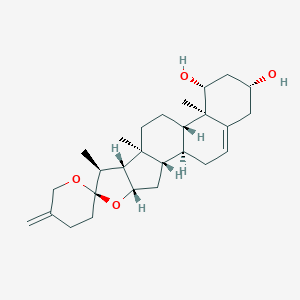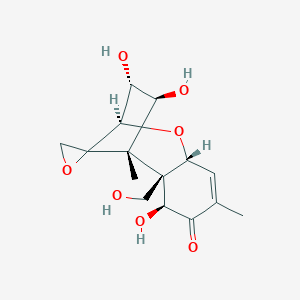
Oleuropein
Übersicht
Beschreibung
Oleuroside ist eine phenolische Secoiridoidverbindung, die hauptsächlich in Oliven vorkommt. Es ist bekannt für seine signifikanten biologischen Aktivitäten, einschließlich antioxidativer, entzündungshemmender und neuroprotektiver Eigenschaften. Oleuroside hat Aufmerksamkeit für seine potenziellen therapeutischen Anwendungen erlangt, insbesondere in der Vorbeugung und Behandlung von neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, oleuroside is used as a model compound to study the behavior of phenolic secoiridoids. Its reactions provide insights into the mechanisms of oxidation, reduction, and substitution reactions involving phenolic compounds .
Biology
Oleuroside has been studied for its biological activities, including its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models .
Medicine
In medicine, oleuroside is being explored for its neuroprotective effects. Research has shown that it can protect against mitochondrial dysfunction, a key factor in the development of neurodegenerative diseases like Alzheimer’s disease. It has also been studied for its potential to improve cognitive function and reduce the progression of neurodegenerative conditions .
Industry
In the industry, oleuroside is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a valuable ingredient in products aimed at promoting health and preventing chronic diseases .
Wirkmechanismus
Target of Action
Oleuroside, a phenolic secoiridoid found in olives, primarily targets mitochondria . It has been shown to protect against mitochondrial dysfunction, which plays a crucial role in several diseases, including early Alzheimer’s disease and brain ageing .
Mode of Action
It is known that oleuroside interacts with its target, the mitochondria, to prevent dysfunction . This interaction likely involves a series of biochemical reactions that result in the preservation of mitochondrial health and function .
Biochemical Pathways
Oleuroside is involved in several biochemical pathways. It is a product of the degradation of oleuropein, a process that generates other biologically active derivatives, such as hydroxytyrosol . The degradation of this compound occurs through two pathways: one involves the cleavage of this compound to elenoic acid or demethylthis compound by specific endogenous esterases, and the other involves the activation of β-glucosidases during the crushing and malaxation of the fruits .
Pharmacokinetics
It is known that oleuroside, like other phenolic compounds, can be absorbed and metabolized by the body . The impact of these ADME properties on the bioavailability of Oleuroside is an area of ongoing research.
Result of Action
The primary result of Oleuroside’s action is the protection against mitochondrial dysfunction . This has significant implications for health, as mitochondrial dysfunction is associated with a variety of diseases, including neurodegenerative diseases and ageing .
Action Environment
The action of Oleuroside can be influenced by various environmental factors. For instance, the processing of olives and olive oil can affect the concentration and bioavailability of Oleuroside . Understanding these factors can potentially improve the functional food characteristics of olive-based products .
Biochemische Analyse
Biochemical Properties
Oleuroside interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of biophenol secoiridoids, which are characterized by a chimeric structure with two chiral centers .
Cellular Effects
Oleuroside influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its derivatives, such as hydroxytyrosol, oleacein, and elenolate, have been shown to have anticancer properties .
Molecular Mechanism
At the molecular level, Oleuroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oleuroside is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Oleuroside kann durch verschiedene Routen erfolgen, wobei häufig die Extraktion aus natürlichen Quellen wie Olivenblättern oder -früchten beteiligt ist. Eine gängige Methode beinhaltet die Hydrolyse von Oleuropein, einer weiteren in Oliven vorkommenden Verbindung, unter sauren Bedingungen, um Oleuroside zu erhalten. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol oder Ethanol und einen sauren Katalysator wie Salzsäure. Die Reaktion wird mehrere Stunden bei Raumtemperatur durchgeführt, gefolgt von der Reinigung durch Chromatographie .
Industrielle Produktionsverfahren
Die industrielle Produktion von Oleuroside basiert hauptsächlich auf der Extraktion aus Olivenblättern und -früchten. Der Prozess beinhaltet das Zerkleinern des Pflanzenmaterials, gefolgt von der Lösungsmittelextraktion mit Ethanol oder Methanol. Der Extrakt wird dann unter kontrollierten Bedingungen einer Hydrolyse unterzogen, um this compound in Oleuroside umzuwandeln. Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Oleuroside durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Oleuroside kann zu verschiedenen phenolischen Verbindungen oxidiert werden. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Die Reduktion von Oleuroside kann zu einfacheren phenolischen Verbindungen führen. Natriumborhydrid wird häufig als Reduktionsmittel verwendet.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol bei Raumtemperatur.
Substitution: Hydroxidionen in wässrigem Medium bei erhöhten Temperaturen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung verschiedener Phenolsäuren und Aldehyde.
Reduktion: Bildung einfacherer Phenolalkohole.
Substitution: Bildung von hydroxylierten Derivaten von Oleuroside.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Oleuroside als Modellverbindung verwendet, um das Verhalten von phenolischen Secoiridoiden zu untersuchen. Seine Reaktionen liefern Einblicke in die Mechanismen von Oxidations-, Reduktions- und Substitutionsreaktionen, die phenolische Verbindungen betreffen .
Biologie
Oleuroside wurde auf seine biologischen Aktivitäten untersucht, darunter seine antioxidativen und entzündungshemmenden Eigenschaften. Es hat sich gezeigt, dass es Zellen vor oxidativem Stress schützt und Entzündungen in verschiedenen biologischen Modellen reduziert .
Medizin
In der Medizin wird Oleuroside auf seine neuroprotektiven Wirkungen untersucht. Forschungen haben gezeigt, dass es vor mitochondrialer Dysfunktion schützen kann, einem Schlüsselfaktor bei der Entwicklung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit. Es wurde auch auf sein Potenzial untersucht, die kognitive Funktion zu verbessern und das Fortschreiten neurodegenerativer Erkrankungen zu verlangsamen .
Industrie
In der Industrie wird Oleuroside in der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet. Seine antioxidativen Eigenschaften machen es zu einem wertvollen Inhaltsstoff in Produkten, die auf die Förderung der Gesundheit und die Vorbeugung chronischer Krankheiten abzielen .
Wirkmechanismus
Oleuroside übt seine Wirkungen durch mehrere molekulare Ziele und Signalwege aus. Es ist bekannt, dass es:
Oxidativen Stress hemmen: Durch die Beseitigung von freien Radikalen und die Steigerung der Aktivität von antioxidativen Enzymen.
Entzündungen reduzieren: Durch die Hemmung der Produktion von pro-inflammatorischen Zytokinen und Enzymen.
Mitochondriale Funktion schützen: Durch die Verhinderung von mitochondrialer Dysfunktion und die Steigerung der ATP-Produktion in Zellen.
Analyse Chemischer Reaktionen
Types of Reactions
Oleuroside undergoes various chemical reactions, including:
Oxidation: Oleuroside can be oxidized to form different phenolic compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of oleuroside can yield simpler phenolic compounds. Sodium borohydride is often used as a reducing agent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydroxide ions in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of various phenolic acids and aldehydes.
Reduction: Formation of simpler phenolic alcohols.
Substitution: Formation of hydroxylated derivatives of oleuroside.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Oleuropein: Eine weitere phenolische Secoiridoidverbindung, die in Oliven vorkommt, bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften.
Hydroxytyrosol: Eine phenolische Verbindung, die aus this compound gewonnen wird, mit starker antioxidativer Aktivität.
Tyrosol: Eine einfachere phenolische Verbindung mit antioxidativen Eigenschaften.
Einzigartigkeit von Oleuroside
Oleuroside ist einzigartig aufgrund seiner spezifischen Struktur, die es ihm ermöglicht, mit mehreren molekularen Zielen und Signalwegen zu interagieren. Seine Fähigkeit, vor mitochondrialer Dysfunktion zu schützen, unterscheidet es von anderen ähnlichen Verbindungen und macht es besonders wertvoll für die Untersuchung und Behandlung neurodegenerativer Erkrankungen .
Eigenschaften
CAS-Nummer |
116383-31-4 |
|---|---|
Molekularformel |
C25H32O13 |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 |
InChI-Schlüssel |
WWKVQWHAWPZZDB-ASNPJKIBSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of oleuroside?
A1: Oleuroside is a heterosidic ester of elenolic acid and hydroxytyrosol, glycosylated with a glucose moiety.
Q2: How stable is oleuroside under various conditions?
A3: The stability of oleuroside is influenced by factors like temperature, pH, and exposure to light. Research indicates that oleuroside can degrade upon heating [], potentially forming other bioactive compounds. Further research is necessary to comprehensively understand the stability profile of oleuroside under different storage and processing conditions.
Q3: How is oleuroside extracted and analyzed?
A4: Oleuroside is typically extracted from olive leaves using various solvents, followed by purification techniques like column chromatography [, ]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) [, , , ], often coupled with Mass Spectrometry (MS) [, ], are employed for the identification and quantification of oleuroside in plant extracts or formulated products.
Q4: Are there any known safety concerns regarding oleuroside?
A4: While olive leaf extract is generally considered safe for human consumption, specific toxicological data on oleuroside is limited. Further research is needed to establish its safety profile, including potential long-term effects.
Q5: What are the potential applications of oleuroside?
A5: Given its reported biological activities, oleuroside holds potential for applications in various industries:
- Pharmaceuticals: As a potential therapeutic agent for conditions like anemia [] and inflammation [, ].
- Food Industry: As a natural preservative due to its antioxidant and antimicrobial properties [].
- Cosmetics: As an ingredient in skincare products due to its antioxidant and potential anti-aging effects [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















